molecular formula C24H21ClN2O2 B11443367 3-[2-(4-Chlorophenyl)ethyl]-1-[(4-methylphenyl)methyl]-2,4(1H,3H)-quinazolinedione CAS No. 892271-81-7

3-[2-(4-Chlorophenyl)ethyl]-1-[(4-methylphenyl)methyl]-2,4(1H,3H)-quinazolinedione

Cat. No.: B11443367
CAS No.: 892271-81-7
M. Wt: 404.9 g/mol
InChI Key: CKNVKJHJCQBSKA-UHFFFAOYSA-N
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Description

3-[2-(4-CHLOROPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a tetrahydroquinazoline core with substituted phenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-CHLOROPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-CHLOROPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different tetrahydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenyl rings or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce different tetrahydroquinazoline derivatives. Substitution reactions can result in a wide range of substituted quinazolines with diverse functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-CHLOROPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure but without the substituted phenyl groups.

    Tetrahydroquinazoline: A reduced form of quinazoline with similar biological activities.

    Phenyl-substituted quinazolines: Compounds with different substituents on the phenyl rings, leading to variations in biological activity and chemical properties.

Uniqueness

3-[2-(4-CHLOROPHENYL)ETHYL]-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups enhances its potential as a versatile compound for various applications, distinguishing it from other quinazoline derivatives.

Properties

CAS No.

892271-81-7

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C24H21ClN2O2/c1-17-6-8-19(9-7-17)16-27-22-5-3-2-4-21(22)23(28)26(24(27)29)15-14-18-10-12-20(25)13-11-18/h2-13H,14-16H2,1H3

InChI Key

CKNVKJHJCQBSKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=CC=C(C=C4)Cl

Origin of Product

United States

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